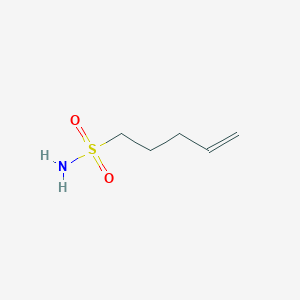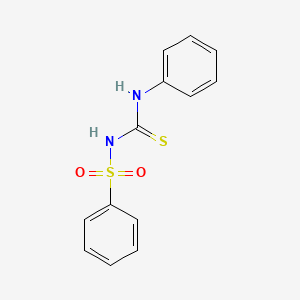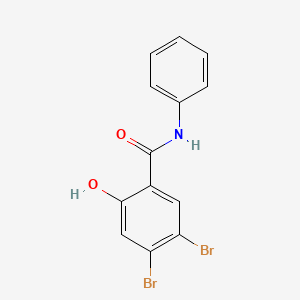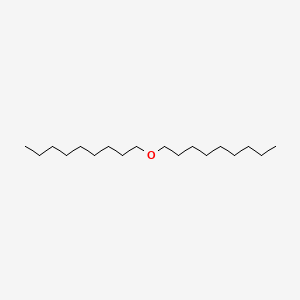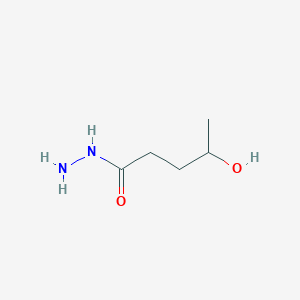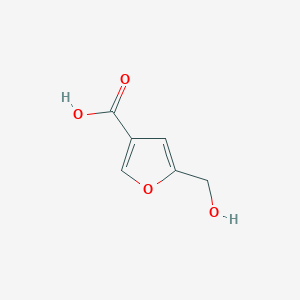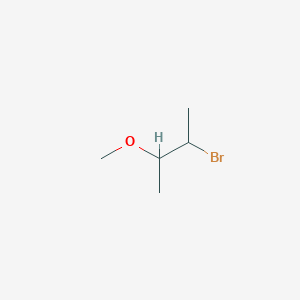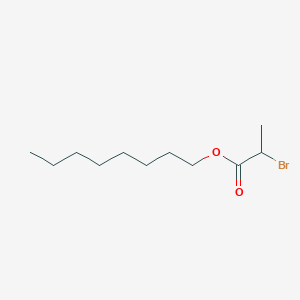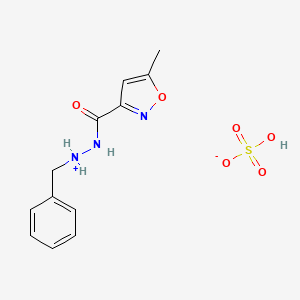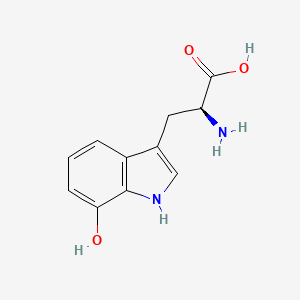
7-hydroxy-L-tryptophan
Vue d'ensemble
Description
7-Hydroxy-L-tryptophan is an optically active form of 7-hydroxytryptophan having L-configuration . It is a derivative of the essential amino acid L-tryptophan . L-Tryptophan is unique as it bears an indole ring, and its biotransformation in living organisms contributes to keeping this chemical group in cells and tissues or breaking it, generating a variety of bioactive molecules .
Synthesis Analysis
The synthesis of 7-hydroxy-L-tryptophan involves complex biotechnological processes. A study on the production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli revealed that a two-stage fermentation process was used. The first strain produced 5-hydroxytryptophan, and after fermentation, the supernatant was separated and used for the production of serotonin .Molecular Structure Analysis
The molecular formula of 7-hydroxy-L-tryptophan is C11H12N2O3 . It has an average mass of 220.225 Da and a monoisotopic mass of 220.084793 Da .Chemical Reactions Analysis
Tryptophan undergoes extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms . The rate of serotonin (5-HT) biosynthesis is limited by tryptophan availability .Applications De Recherche Scientifique
Tryptophan Metabolism and Pharmacological Targeting
Research by Modoux et al. (2020) explores L-Tryptophan, an essential amino acid involved in protein synthesis, and its extensive metabolism which results in various bioactive molecules. The study highlights that enzymes, metabolites, and their receptors in L-tryptophan metabolism, potentially including 7-hydroxy-L-tryptophan, are subjects of dynamic research and considered potential therapeutic targets. Disorders in L-tryptophan metabolism are linked to neurological, metabolic, psychiatric, and intestinal disorders, providing avenues for drug development targeting this pathway (Modoux, Rolhion, Mani, & Sokol, 2020).
Structure and Biosynthesis of Neurotransmitters
The study by Wang et al. (2002) focuses on the structural analysis of human tryptophan hydroxylase, which oxidizes L-tryptophan to 5-hydroxy-L-tryptophan, a crucial step in serotonin biosynthesis. Understanding the structure of this enzyme offers insights into the biosynthetic pathways of key neurotransmitters like serotonin and melatonin, where 7-hydroxy-L-tryptophan may play a role (Wang, Erlandsen, Haavik, Knappskog, & Stevens, 2002).
Measurement of Serum Tryptophan and Kynurenine
Widner et al. (1997) developed a new HPLC method to simultaneously measure kynurenine and tryptophan in serum, which includes metabolites such as 7-hydroxy-L-tryptophan. This method is crucial for examining endogenous interferon-γ formation and the activated immune system, reflecting the significance of tryptophan metabolism in immune responses (Widner, Werner, Schennach, Wachter, & Fuchs, 1997).
Nutrition and Health Benefits
Friedman (2018) provides an integrated overview of tryptophan's nutritional significance, including its transformation to bioactive metabolites such as 7-hydroxy-L-tryptophan. The review covers analytical methods, dietary significance, and the potential role of tryptophan in diagnosing and mitigating various human diseases, indicating the broad scope of tryptophan and its derivatives in health and nutrition (Friedman, 2018).
Metabolic Engineering for L-Tryptophan Production
Liu et al. (2019) discuss metabolic engineering strategies for L-tryptophan production in Escherichia coli, which could potentially be applied to produce derivatives like 7-hydroxy-L-tryptophan. The review presents detailed strategies employed for enhancing L-tryptophan production, including pathway engineering and fermentation optimization, relevant for industrial-scale synthesis (Liu, Bilal, Luo, Zhao, & Iqbal, 2019).
Biosensor-Controlled Fermentation for Derivative Production
The research by Ferrer et al. (2022) explores the fermentative production of L-tryptophan derivatives, including 7-hydroxy-L-tryptophan, using Corynebacterium glutamicum. This study is significant in the biotechnological production of therapeutic peptides and agrochemicals, demonstrating the potential of microbial biosynthesis in producing valuable tryptophan derivatives (Ferrer, Elsaraf, Mindt, & Wendisch, 2022).
Mécanisme D'action
Tryptophan is a precursor of indole alkaloids in plants. It is a precursor of serotonin (hence its use as an antidepressant and sleep aid). It can be a precursor to niacin, albeit inefficiently, in mammals . Alterations in L-Tryptophan metabolism have been reported recently in several neurological, metabolic, psychiatric, and intestinal diseases .
Orientations Futures
Indole, from which 7-hydroxy-L-tryptophan is derived, has value for flavor and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-5-13-10-7(6)2-1-3-9(10)14/h1-3,5,8,13-14H,4,12H2,(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSRKJZICBNQJG-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)NC=C2C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431948 | |
| Record name | 7-hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-L-tryptophan | |
CAS RN |
25198-02-1 | |
| Record name | 7-hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



